7-[3-(3-Cycloheptyl-3-hydroxypropyl)-2-oxo-1,3-oxazolidin-4-yl]heptanoic acid
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Overview
Description
7-[3-(3-Cycloheptyl-3-hydroxypropyl)-2-oxo-1,3-oxazolidin-4-yl]heptanoic acid is a chemical compound with a molecular mass of 369.25152322 daltons . This compound is characterized by its unique structure, which includes a cycloheptyl group, a hydroxypropyl group, and an oxazolidinone ring.
Preparation Methods
The synthesis of 7-[3-(3-Cycloheptyl-3-hydroxypropyl)-2-oxo-1,3-oxazolidin-4-yl]heptanoic acid involves multiple steps. The synthetic route typically starts with the preparation of the oxazolidinone ring, followed by the introduction of the cycloheptyl and hydroxypropyl groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
7-[3-(3-Cycloheptyl-3-hydroxypropyl)-2-oxo-1,3-oxazolidin-4-yl]heptanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
7-[3-(3-Cycloheptyl-3-hydroxypropyl)-2-oxo-1,3-oxazolidin-4-yl]heptanoic acid has various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 7-[3-(3-Cycloheptyl-3-hydroxypropyl)-2-oxo-1,3-oxazolidin-4-yl]heptanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used .
Comparison with Similar Compounds
7-[3-(3-Cycloheptyl-3-hydroxypropyl)-2-oxo-1,3-oxazolidin-4-yl]heptanoic acid can be compared with similar compounds, such as:
7-(2,5-dioxoimidazolidin-4-yl)heptanoic acid: This compound has a similar structure but with an imidazolidine ring instead of an oxazolidinone ring.
7-(3-(3-Cycloheptyl-3-hydroxypropyl)-2-oxooxazolidin-4-yl)heptanoic acid: This compound has a similar structure but with different substituents on the oxazolidinone ring
Properties
CAS No. |
89248-93-1 |
---|---|
Molecular Formula |
C20H35NO5 |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
7-[3-(3-cycloheptyl-3-hydroxypropyl)-2-oxo-1,3-oxazolidin-4-yl]heptanoic acid |
InChI |
InChI=1S/C20H35NO5/c22-18(16-9-5-1-2-6-10-16)13-14-21-17(15-26-20(21)25)11-7-3-4-8-12-19(23)24/h16-18,22H,1-15H2,(H,23,24) |
InChI Key |
BCNHJMYSHIPZDL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)C(CCN2C(COC2=O)CCCCCCC(=O)O)O |
Origin of Product |
United States |
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